BE“GHE Foundational & Exploratory

Check Availability & Pricing

2,3,6-Trimethoxybenzoic Acid: Technical
Monograph & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: 2,3,6-Trimethoxybenzoic acid
CAS No.: 60241-74-9
Cat. No.: B1348200
- 7

Part 1: Chemical Profile & Molecular Architecture[1]
The Structural Logic

2,3,6-Trimethoxybenzoic acid (2,3,6-TMBA) is a highly specific benzoic acid derivative.
Unlike its more common isomer, 3,4,5-trimethoxybenzoic acid (used in Reserpine synthesis),
the 2,3,6-substitution pattern creates a unique steric and electronic environment around the
carboxylic acid moiety.

 Steric Inhibition of Resonance: The methoxy groups at positions 2 and 6 (ortho-positions)
force the carboxylic acid group out of planarity with the benzene ring. This reduces the
conjugation between the carbonyl and the aromatic pi-system.

o Acidity Implications: Consequently, the pKa of 2,3,6-TMBA (approx. 3.86) is slightly lower
than benzoic acid (4.20). The anion is less destabilized by electron donation from the ring
(due to the twisted structure), making the proton easier to dissociate.

Physicochemical Specifications

Data aggregated from batch analysis and predictive modeling.
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Property Specification Method/Notes
Molecular Formula C10H1205
Molecular Weight 212.20 g/mol
White to Off-White Crystalline ] ) )
Appearance Visual inspection
Powder

Capillary method; sharp melt

Melting Point 150°C (148-152°C range) o , _
indicates high purity.
pKa (Acid Dissociation) 3.86 +0.10 Potentiometric titration (25°C).
N Soluble in EtOH, MeOH, Sparingly soluble in cold water;
Solubility ]
DMSO, CHClIs. soluble in hot water.
Lipophilic, crosses membranes
LogP ~0.6

easily.

Part 2: Strategic Safety & Toxicology (The "Why"
Behind the Protocol)

Signal Word:WARNING GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE
3 (H335).

The "Invisible" Hazard: Dust Explosion Potential

While often overlooked in gram-scale synthesis, methoxy-substituted benzoic acids form fine,
electrostatic dusts.

e Risk: High surface area + organic fuel + oxygen = deflagration risk in milling/drying
operations.[1]

e Control: Use anti-static liners for weighing. Ground all metal spatulas and funnels during
transfer of >10g quantities.

Chemical Reactivity & Incompatibilities
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o Strong Oxidizers: Reaction with permanganates or chromates can cleave the methoxy
groups or degrade the ring, evolving heat.

e Acid Chlorides: Reacts rapidly with thionyl chloride (

) to form the acid chloride. Caution: This releases HCI and

gas; must be trapped.

Emergency Response Decision Tree

Visualizing the immediate response logic for spills and exposure.

Exposure / Spill Event

Identify Incident Type

Skin/Eye Contact Inhalation (Dust) Bench Spill (<10g)

/ : \

Flush 15min (Water) Move to Fresh Air Wet Sweep (Avoid Dust)
Remove Contacts Support Breathing Neutralize w/ NaHCO3
Seek Medical if Redness Persists Monitor for Bronchospasm Dispose as Organic Solid

Click to download full resolution via product page

Caption: Immediate Triage Protocol for 2,3,6-TMBA Incidents. Priority is minimizing mucosal
damage.

Part 3: Synthesis & Quality Control
Primary Synthetic Route (Oxidation)
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The most robust route for high-purity 2,3,6-TMBA is the oxidation of 2,3,6-
trimethoxybenzaldehyde. This avoids the harsh conditions of methylating poly-hydroxy acids.

Reaction:

Protocol:

Dissolution: Dissolve 10 mmol of aldehyde in 50 mL acetone.
o Oxidation: Add 1.5 eq.

(aq) dropwise at 0°C. Note: Exothermic.[1]

o Workup: Filter

precipitate through Celite.

 Acidification: Evaporate acetone. Acidify aqueous residue with 1M HCI to pH 2.

« |solation: Filter the white precipitate. Recrystallize from Ethanol/Water (1:3).

Self-Validating Quality Control (NMR)

Do not rely solely on melting point. The substitution pattern (2,3,6) must be confirmed via
Proton NMR (

H-NMR).[2]
Expected
H-NMR Profile (CDCls, 400 MHz):
e Aromatic Region (Diagnostic):
o The 2,3,6-pattern leaves protons at positions 4 and 5.

o These are ortho-coupled. You must see two doublets (
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o ppm (d, 1H, H-4) and
ppm (d, 1H, H-5).

 Aliphatic Region:

o Three methoxy groups.[1][3][4][5][6][7][8] Due to symmetry breaking, you typically see
three distinct singlets (or two if 2/6 overlap accidentally, but usually distinct in high field).

° ppm.
» Acid Proton:
o ppm (Broad singlet).
Chromatographic Purity (HPLC):
e Column: C18 Reverse Phase (e.g., Agilent Zorbax).
» Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).
e Detection: UV @ 254 nm (Benzoate absorption).

Part 4: Application Workflow & Metabolism

2,3,6-TMBA is often utilized as a "caged" scaffold or a specific metabolic probe. Below is the
workflow for its activation (e.g., demethylation) or derivatization.

R-NH2, Base > Amide Coupling
(Drug Intermediate)

Acid Chloride
(Activated)

SOCI2, DMF(cat

2,3,6-TMBA
(Precursor)

BBr3, -78°C
Selective Demethylation
(Polyphenol Probe)

Click to download full resolution via product page

Caption: Synthetic utility map. The acid chloride pathway is the primary route for
pharmaceutical derivatization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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